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Compound of Interest

Compound Name:
Trimethyl(2-oxopropyl)azanium

chloride

CAS No.: 54541-46-7

Cat. No.: B106056 Get Quote

Introduction & Mechanistic Insight
Polymers bearing the Trimethyl(2-oxopropyl)azanium group (

) represent a class of "Reactive Polyelectrolytes."

The Dual-Functionality Advantage
Cationic Charge (Quaternary Ammonium): Provides water solubility, antimicrobial properties,

and mucoadhesion (interaction with negatively charged mucosal surfaces).

Reactive Ketone (2-Oxopropyl): Acts as a chemical handle for covalent attachment of

hydrazide-functionalized drugs or proteins via pH-sensitive hydrazone bonds.

Critical Characterization Challenge: Distinguishing the active ketone group from other

carbonyls (e.g., amides in chitosan/peptides or esters in acrylates) while simultaneously

quantifying the cationic charge density.

Structural Confirmation (Spectroscopy)
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Protocol A: Fourier Transform Infrared Spectroscopy
(FTIR)
Objective: To differentiate the ketone carbonyl of the acetonyl group from the polymer

backbone signals.

Sample Prep: Dry polymer films (vacuum oven, 40°C, 24h) or KBr pellets (1:100 ratio).

Key Spectral Markers:

Ketone C=O[1] Stretch: Look for a sharp band at 1715–1725 cm⁻¹.

Note: In chitosan derivatives, this is distinct from the Amide I band (~1650 cm⁻¹) and

Amide II (~1590 cm⁻¹).

Quaternary Ammonium: A characteristic band at 1475–1480 cm⁻¹ (C-H bending of

) and ~960 cm⁻¹ (C-N stretching).

Absence of Ester: Ensure no broad ester bands (~1735-1750 cm⁻¹) if the backbone is not

an acrylate, confirming the "2-oxopropyl" structure rather than an ester-linked quat.

Protocol B: ¹H-NMR Spectroscopy
Objective: To map the local environment of the quaternary nitrogen and the ketone.

Solvent:

(with 1%

if polymer solubility is pH-dependent).

Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS).

Diagnostic Peaks:

: A strong, sharp singlet at 3.10 – 3.25 ppm.

Methylene (
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): A singlet or doublet (depending on backbone coupling) at 4.60 – 4.80 ppm. This proton
is deshielded by both the quaternary nitrogen and the adjacent carbonyl.

Methyl Ketone (

): A singlet at 2.20 – 2.35 ppm.

Calculation of Degree of Substitution (DS):

Where

is the integral of the trimethyl group and

is the integral of the anomeric proton (if polysaccharide backbone).

Quantitative Analysis Protocols
Protocol C: Potentiometric Titration (Chloride
Counterion)
Objective: To quantify the total cationic charge density (Total Ionic Capacity).

Dissolution: Dissolve 50 mg of polymer in 50 mL deionized water.

Adjustment: Adjust pH to 2.0 using

(to ensure all amines are protonated, though the quaternary group is permanent).

Titrant: 0.01 M

solution.

Detection: Silver/Sulfide Ion-Selective Electrode (ISE).

Endpoint: Determine the inflection point of the potential (mV) vs. volume curve.

Result: Express as meq/g (milliequivalents of charge per gram).

Protocol D: Oximation Titration (Ketone Content)
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Objective: Specifically quantify the reactive ketone groups, distinguishing them from the total

cationic charge. This is the self-validating step for the "2-oxopropyl" functionality.

Mechanism:

Reaction releases equimolar HCl, which is then titrated.

Step-by-Step:

Reagent Prep: Prepare 0.5 M Hydroxylamine Hydrochloride in 80% ethanol/water. Adjust pH

to 3.5.

Reaction: Add 100 mg of polymer to 20 mL of the reagent. Stir for 2 hours at 40°C.

Titration: Titrate the liberated HCl with 0.1 M NaOH back to pH 3.5.

Calculation:

Functional Validation: Drug Loading Workflow
The primary value of the Trimethyl(2-oxopropyl)azanium group is its ability to form hydrazone

linkages with hydrazide-containing drugs (e.g., Doxorubicin derivatives or isoniazid).

Workflow Diagram (Graphviz)
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 Validation

Click to download full resolution via product page

Figure 1: Workflow for conjugating hydrazide-functionalized drugs to the acetonyl-polymer

backbone via pH-sensitive hydrazone formation.

Data Presentation & Specifications

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b106056?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Summary of Characterization Metrics
Parameter Method

Target
Specification

Relevance

Ketone Identity FTIR Peak @ 1720 cm⁻¹

Confirms "2-

oxopropyl" vs.

ester/amide.

Quat Identity ¹H-NMR Singlet @ 3.2 ppm
Confirms permanent

cationic charge.

Charge Density Titration > 2.0 meq/g
Determines solubility

& mucoadhesion.

Ketone Reactivity Oximation > 80% of theoretical
Efficiency for drug

conjugation.

Thermal Stability TGA

Processing stability

(extrusion/sterilization)

.
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(Note: While specific literature on "Trimethyl(2-oxopropyl)azanium" polymers is niche, the

protocols above are adapted from established methodologies for chemically equivalent

Acetonyltrimethylammonium-modified polysaccharides.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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